molecular formula C7HCl3F4 B8612362 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene CAS No. 157766-28-4

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene

Cat. No. B8612362
M. Wt: 267.4 g/mol
InChI Key: UBDIDPQRBGODJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene” is a chemical compound with the linear formula C7HCl3F4 . It’s part of a collection of rare and unique chemicals often used by early discovery researchers .

properties

CAS RN

157766-28-4

Product Name

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene

Molecular Formula

C7HCl3F4

Molecular Weight

267.4 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-5-(trichloromethyl)benzene

InChI

InChI=1S/C7HCl3F4/c8-7(9,10)2-1-3(11)5(13)6(14)4(2)12/h1H

InChI Key

UBDIDPQRBGODJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

85 g (0.64 mol) of aluminiumn chloride (anhydrous) are initially introduced into 500 ml of methylene chloride, and 109 g (0.5 mol) of 2,3,4,5-tetrafluoro-benzotrifluoride are added dropwise at room temperature, while stirring. The, mixture is then subsequently stirred at 40° C. for 1 hour, allowed to cool and poured onto 600 g of ice, the organic phase is separated off, the aqueous phase is extracted with ether and the combined phases are washed with water and dried over anhydrous magnesium sulphate. After concentration, the residue is distilled. 108.3 g (81% of theory) of product are obtained; boiling point: 89-90° C./22 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

85 g (0.64 mol) of aluminium chloride (anhydrous) are initially introduced into 500 ml of methylene chloride, and 109 g (0.5 mol) of 2,3,4,5-tetrafluoro-benzotrifluoride are added dropwise at room temperature, while stirring. The mixture is then subsequently stirred at 40° C. for 1 hour, allowed to cool and poured onto 600 g of ice, the organic phase is separated off, the aqueous phase is extracted with ether and the combined phases are washed with water and dried over anhydrous magnesium sulphate. After concentration, the residue is distilled. 108.3 g (81% of theory) of product are obtained; boiling point: 89°-90° C./22 mbar.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two

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